molecular formula C10H12O2 B6284905 2-(2-methoxyphenyl)prop-2-en-1-ol CAS No. 1823912-13-5

2-(2-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B6284905
CAS No.: 1823912-13-5
M. Wt: 164.2
InChI Key:
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Description

2-(2-methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxyphenyl)prop-2-enal or 2-(2-methoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-(2-bromo-2-methoxyphenyl)prop-2-en-1-ol.

Scientific Research Applications

2-(2-methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors on the cell surface. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methylphenyl)prop-2-en-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    2-(2-ethoxyphenyl)prop-2-en-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and may contribute to its biological activity.

Properties

CAS No.

1823912-13-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

85

Origin of Product

United States

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